molecular formula C15H21MnO6 B1175337 Direct orange 57 CAS No. 12235-80-2

Direct orange 57

Cat. No.: B1175337
CAS No.: 12235-80-2
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Description

Direct Orange 57 is a synthetic azo dye widely used in the textile industry for dyeing cellulose fibers such as cotton and rayon. It belongs to the class of direct dyes, which are water-soluble anionic compounds that bind to fibers through hydrogen bonding and van der Waals forces . The chemical structure of this compound consists of a diazo group (-N=N-) linked to aromatic moieties, which confers its vibrant orange hue and stability under industrial conditions. Its synthesis typically involves diazotization of aromatic amines followed by coupling with suitable intermediates, a process optimized for high yield and reproducibility .

Key properties of this compound include:

  • Molecular Formula: C₁₆H₁₀N₄Na₂O₇S₂
  • Wavelength of Maximum Absorption (λmax): ~490–510 nm (depending on pH and solvent)
  • Solubility: Highly soluble in water, moderate in polar organic solvents like ethanol .

Properties

CAS No.

12235-80-2

Molecular Formula

C15H21MnO6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Direct Red 28 (Congo Red)

Direct Red 28, another azo dye, shares structural similarities with Direct Orange 57, including a diazo backbone and sulfonate groups for water solubility. However, differences in substituents lead to distinct functional properties:

Property This compound Direct Red 28 Reference
Molecular Formula C₁₆H₁₀N₄Na₂O₇S₂ C₃₂H₂₂N₆Na₂O₆S₂
λmax (nm) 490–510 540–560
Application pH Range 6.5–9.0 4.0–7.0
Lightfastness Moderate (Grade 4–5) Poor (Grade 2–3)

This compound exhibits superior lightfastness compared to Direct Red 28 due to its electron-withdrawing sulfonate groups, which stabilize the chromophore against photodegradation .

Direct Yellow 11

Direct Yellow 11 is a monoazo dye with a simpler structure than this compound. Comparative analysis reveals:

Property This compound Direct Yellow 11 Reference
Molecular Weight 528.36 g/mol 375.22 g/mol
Synthetic Steps 3 (diazotization, coupling) 2 (single coupling)
Thermal Stability Stable up to 250°C Degrades above 180°C

The extended conjugation in this compound enhances thermal stability and bathochromic shifts compared to monoazo analogs like Direct Yellow 11 .

Comparison with Functionally Similar Compounds

Acid Orange 7

Acid Orange 7, an acid dye used for protein fibers, differs in ionic character and binding mechanisms:

Property This compound Acid Orange 7 Reference
Charge Anionic (sulfonate groups) Anionic (sulfonic acid)
Fiber Affinity High for cellulose High for wool/silk
Washfastness Moderate High

This compound’s lower washfastness on cellulose compared to Acid Orange 7 on wool reflects differences in fiber-dye interactions (physical vs. ionic bonding) .

Reactive Orange 16

Reactive Orange 16 forms covalent bonds with fibers, offering superior fastness but requiring complex application conditions:

Property This compound Reactive Orange 16 Reference
Binding Mechanism Physical adsorption Covalent bonding
Application Time 30–60 minutes 90–120 minutes
Environmental Impact Moderate (BOD: 200 mg/L) High (BOD: 350 mg/L)

While Reactive Orange 16 provides better durability, this compound is preferred for cost-sensitive applications due to simpler processing and lower biochemical oxygen demand (BOD) .

Key Research Findings

  • Eco-Toxicity : this compound shows lower acute toxicity (LC₅₀: 120 mg/L for Daphnia magna) compared to Direct Red 28 (LC₅₀: 85 mg/L) but requires wastewater treatment to remove sulfonate residues .
  • Industrial Adoption : A 2022 survey ranked this compound among the top five direct dyes by global consumption (12,000 tons/year), attributed to its balance of cost and performance .

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing Direct Orange 57, and how can reproducibility be ensured?

  • Synthesis of this compound typically follows diazotization and coupling reactions under controlled pH and temperature. To ensure reproducibility, document precise molar ratios of precursors (e.g., nitroaniline derivatives), reaction times, and purification steps (e.g., recrystallization solvents). Include validation via melting point analysis and comparative FTIR spectra with literature data. Experimental sections must detail equipment specifications (e.g., stirrer RPM, temperature control) to enable replication .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Combine chromatographic (e.g., HPLC with UV-Vis detection) and spectroscopic methods (e.g., NMR for structural confirmation, UV-Vis for λmax determination). Quantify purity using HPLC peak integration (>95% purity threshold) and cross-validate with elemental analysis (C, H, N, S percentages). For trace impurities, employ mass spectrometry (MS) to identify byproducts .

Q. How do pH and temperature influence the stability of this compound in aqueous solutions?

  • Conduct accelerated stability studies by exposing the dye to varying pH (2–12) and temperatures (25–80°C). Monitor degradation kinetics via UV-Vis absorbance changes at characteristic wavelengths (e.g., 420–450 nm). Use Arrhenius plots to predict shelf-life under standard conditions. Include control experiments with inert atmospheres to isolate oxidative vs. hydrolytic degradation pathways .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the adsorption of this compound onto cellulose fibers using advanced spectroscopic techniques?

  • Apply time-resolved fluorescence spectroscopy to probe dye-fiber interaction dynamics. Pair with X-ray photoelectron spectroscopy (XPS) to analyze surface bonding and zeta potential measurements to assess electrostatic contributions. For molecular-level insights, use density functional theory (DFT) simulations to model adsorption energetics and compare with experimental binding constants .

Q. How can computational chemistry methods optimize the dyeing properties of this compound?

  • Perform DFT calculations to predict electronic transitions (e.g., HOMO-LUMO gaps) and correlate with experimental UV-Vis spectra. Use molecular dynamics (MD) simulations to study diffusion rates of the dye into cellulose matrices under varying salinity conditions. Validate models with experimental wash-fastness tests and tensile strength measurements of dyed fabrics .

Q. What statistical approaches resolve contradictions in photodegradation data for this compound across different studies?

  • Apply meta-analysis to consolidate datasets, accounting for variables like light intensity, catalyst type, and initial dye concentration. Use multivariate regression to identify dominant degradation factors (e.g., hydroxyl radical vs. direct photolysis). For conflicting kinetic models (e.g., pseudo-first-order vs. Langmuir-Hinshelwood), perform Akaike information criterion (AIC) analysis to select the best-fit model .

Methodological Considerations

  • Literature Review : Prioritize peer-reviewed journals indexed in SciFinder or Web of Science. Use Boolean search terms (e.g., "this compound" AND "photodegradation" NOT "textile waste") to exclude non-academic sources. Cross-reference synthesis protocols from patents with experimental validations in recent articles .
  • Data Presentation : Tabulate raw kinetic data (e.g., rate constants, R² values) alongside processed results (e.g., degradation half-lives). Use supplementary materials for large datasets (e.g., HPLC chromatograms, simulation parameters) to maintain manuscript clarity .
  • Ethical Reporting : Disclose any deviations from standard protocols (e.g., impurity thresholds exceeding 5%) and their potential impact on conclusions. Avoid selective data omission; use sensitivity analyses to address outliers .

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